1-Methyl-1H-indole-4-sulfonyl chloride
Overview
Description
“1-Methyl-1H-indole-4-sulfonyl chloride” is a chemical compound with the CAS Number: 876316-36-8 . It has a molecular weight of 229.69 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular structure of “1-Methyl-1H-indole-4-sulfonyl chloride” consists of a sulfonyl chloride group attached to the 4-position of a 1-methyl-1H-indole .
Physical And Chemical Properties Analysis
“1-Methyl-1H-indole-4-sulfonyl chloride” is a solid substance at ambient temperature . It has a molecular weight of 229.69 . It is also noted that it reacts violently with water .
Scientific Research Applications
Chemical Synthesis
“1-Methyl-1H-indole-4-sulfonyl chloride” is used in chemical synthesis . It’s a reagent that can participate in various reactions to create new compounds. Its sulfonyl chloride group is highly reactive, making it a valuable tool in the synthesis of more complex molecules.
Pharmaceutical Research
Indole derivatives, including those similar to “1-Methyl-1H-indole-4-sulfonyl chloride”, have been investigated for their antiviral activity . For instance, certain indole-based compounds have shown potent antiviral effects against the Coxsackie B4 virus .
Safety and Handling Research
Research into the safety and handling of “1-Methyl-1H-indole-4-sulfonyl chloride” is crucial given its reactivity . Understanding how to safely store, handle, and dispose of this compound is essential for its use in a laboratory setting .
Material Science
The compound’s unique properties could make it useful in material science . Its reactivity could allow it to modify the properties of other materials or serve as a building block for new materials .
Safety and Hazards
“1-Methyl-1H-indole-4-sulfonyl chloride” is classified as a dangerous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Indole derivatives, including “1-Methyl-1H-indole-4-sulfonyl chloride”, have potential in various fields such as drug discovery . They are considered as a “privileged scaffold” within the drug discovery arena . Therefore, the development of new synthetic methods and the study of their biological activities are important future directions .
Mechanism of Action
Target of Action
1-Methyl-1H-indole-4-sulfonyl chloride, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, often leading to changes in cellular function . For instance, some indole derivatives have been reported to inhibit viral replication , while others have shown anti-inflammatory and analgesic activities .
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound affects multiple pathways . These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be 1.94 .
Result of Action
Based on the known activities of indole derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular level, potentially including inhibition of viral replication, reduction of inflammation, and inhibition of cancer cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methyl-1H-indole-4-sulfonyl chloride. For instance, the compound is moisture sensitive and reacts violently with water, liberating toxic gas . Therefore, it should be stored in an inert atmosphere at 2-8°C to maintain its stability .
properties
IUPAC Name |
1-methylindole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-11-6-5-7-8(11)3-2-4-9(7)14(10,12)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWFOJFQXZBLAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594538 | |
Record name | 1-Methyl-1H-indole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-indole-4-sulfonyl chloride | |
CAS RN |
876316-36-8 | |
Record name | 1-Methyl-1H-indole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-indole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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